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Compound of Interest

4-Bromo-N-isopropy!-3-
Compound Name: _
methylbenzenesulfonamide

cat. No.: B1522651

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-isopropyl-3-
methylbenzenesulfonamide, a halogenated aromatic sulfonamide. As a Senior Application
Scientist, this document synthesizes its fundamental physicochemical properties, a detailed
methodology for its synthesis and characterization, and an exploration of its potential
applications within the broader context of medicinal chemistry and drug discovery.

Core Compound Identity and Properties

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is a synthetic organic compound
characterized by a benzenesulfonamide core structure. This core is substituted with a bromine
atom, a methyl group, and an N-isopropyl group. These substitutions are crucial in defining its
chemical reactivity, lipophilicity, and potential biological activity.

Physicochemical Characteristics

A summary of the key physicochemical properties of 4-Bromo-N-isopropyl-3-
methylbenzenesulfonamide is presented in the table below. These values are essential for
understanding the compound's behavior in various experimental settings.
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Property Value Source(s)
Molecular Formula C10H14BrNO2S [1]
Molecular Weight 292.2 g/mol [1]
CAS Number 1182913-23-0
Appearance Whitet to off-white solid
(predicted)
Melting Point Not available
Boiling Point 370.1 £ 52.0 °C (predicted) [2]
Density 1.419 + 0.06 g/cm3 (predicted) [2]
pKa 11.58 + 0.50 (predicted) [2]

Synthesis and Purification

The synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is most effectively
achieved through the nucleophilic substitution reaction between 4-bromo-3-
methylbenzenesulfonyl chloride and isopropylamine. This is a standard and widely employed
method for the preparation of N-substituted sulfonamides.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below. The key step is the formation
of the sulfonamide bond between the sulfonyl chloride and the primary amine.
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Reactants Reaction Conditions
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Caption: Synthetic route to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide.

Detailed Experimental Protocol

Materials:

4-Bromo-3-methylbenzenesulfonyl chloride
 |sopropylamine

o Triethylamine (or another suitable base)

e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous sodium chloride solution)
e Anhydrous magnesium sulfate or sodium sulfate
 Silica gel for column chromatography

e Hexane and Ethyl Acetate for chromatography
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Procedure:

e Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous
dichloromethane. Cool the solution to 0°C using an ice bath.

e Amine Addition: To the cooled solution, add triethylamine (1.2 equivalents) followed by the
dropwise addition of isopropylamine (1.1 equivalents). The base is crucial to neutralize the
hydrochloric acid byproduct of the reaction.

o Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and
stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the
starting sulfonyl chloride is consumed.

o Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and wash sequentially with 1M HCI, saturated aqueous sodium bicarbonate solution, and
brine. The acidic wash removes excess amine and base, while the bicarbonate wash
removes any remaining acidic impurities.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: The resulting crude product can be purified by silica gel column chromatography
using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-N-isopropyl-3-
methylbenzenesulfonamide.

Structural Characterization

The identity and purity of the synthesized 4-Bromo-N-isopropyl-3-
methylbenzenesulfonamide should be confirmed using a combination of spectroscopic
techniques. Below are the predicted key features for each spectrum based on the compound's
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl group on
the benzene ring. The aromatic protons will likely appear as a set of multiplets in the range of
0 7.5-8.0 ppm. The isopropyl methine proton will be a septet around & 3.5-4.0 ppm, coupled
to the six methyl protons. The two isopropyl methyl groups will appear as a doublet around &
1.1-1.3 ppm. The methyl group on the benzene ring will be a singlet around & 2.4-2.6 ppm.
The NH proton will likely be a broad singlet.

13C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic
carbons, with the carbon attached to the bromine atom appearing at a lower field. The
carbons of the isopropyl group and the methyl group will be in the aliphatic region of the
spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Key expected absorption bands include:

N-H stretch: A peak around 3300-3400 cm™1

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm~1

S=0 stretch (asymmetric and symmetric): Two strong bands around 1330-1370 cm~! and
1140-1180 cm~1, characteristic of sulfonamides.

C=C stretch (aromatic): Peaks in the 1450-1600 cm~1 region.

S-N stretch: A band around 900-950 cm—1.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is

expected to show a molecular ion peak (M*) and a characteristic isotopic pattern due to the

presence of a bromine atom (approximately equal intensity for M+ and M+2 peaks).

Potential Applications and Biological Relevance
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The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry,
with derivatives exhibiting a wide range of biological activities.[3] While specific studies on 4-
Bromo-N-isopropyl-3-methylbenzenesulfonamide are not extensively documented, its
structural features suggest potential for investigation in several therapeutic areas.

Rationale for Biological Investigation

The sulfonamide group is a key structural motif in many clinically used drugs, including
antibacterial agents, diuretics, and anticancer drugs.[4][5] The incorporation of a bromine atom
and a lipophilic isopropy! group can significantly influence the compound's pharmacokinetic and
pharmacodynamic properties. Halogen atoms, such as bromine, can enhance binding affinity to
biological targets through halogen bonding and can also modulate metabolic stability. The N-
isopropy! group increases the lipophilicity of the molecule, which may improve its ability to
cross cell membranes.
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Caption: Factors influencing the potential biological activity.
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Areas for Future Research

Based on the activities of structurally related sulfonamides, future research on 4-Bromo-N-
isopropyl-3-methylbenzenesulfonamide could be directed towards:

» Anticancer Activity: Many sulfonamide derivatives have shown promise as anticancer agents,
often by inhibiting enzymes such as carbonic anhydrases which are overexpressed in some
tumors.[4][6]

» Antimicrobial Activity: The sulfonamide class of drugs has a long history as antibacterial
agents. Novel derivatives are continually being explored to combat antibiotic resistance.[3][7]

e Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can be
targeted towards various metalloenzymes implicated in disease.

Conclusion

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is a readily synthesizable compound
with a chemical scaffold that holds significant potential for further investigation in drug
discovery and development. This guide provides the foundational knowledge for its synthesis,
characterization, and a rationale for exploring its biological activities. The detailed protocols and
predicted characterization data serve as a valuable resource for researchers initiating studies
on this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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